N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)10-15(19)18-11-17(4,20)14-9-12-7-5-6-8-13(12)21-14/h5-9,20H,10-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNTMVRACDHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Subsequent steps involve the addition of the hydroxypropyl group and the formation of the amide bond under controlled conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the benzofuran ring .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
ADB-BUTINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide)
- Core Structure : ADB-BUTINACA features a 1-butyl-substituted indazole ring instead of benzofuran. The indazole ring contains two nitrogen atoms, enabling hydrogen bonding interactions absent in benzofuran derivatives .
- Pharmacological Profile: ADB-BUTINACA is a potent synthetic cannabinoid receptor agonist with high affinity for CB1 receptors. Its indazole core contributes to enhanced receptor binding compared to benzofuran-based compounds, which may exhibit reduced potency due to weaker electronic interactions .
ABD-BINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide)
- Core Structure : ABD-BINACA substitutes the indazole’s 1-position with a benzyl group, increasing lipophilicity. This contrasts with the hydroxypropyl-benzofuran in the target compound, which introduces polarity .
- Functional Impact : The benzyl tail in ABD-BINACA enhances blood-brain barrier penetration, whereas the hydroxypropyl group in the target compound may limit CNS activity due to higher hydrophilicity .
2-[(1-Butyl-1H-indazol-3-yl)formamido]-3,3-dimethylbutanamide
- Core Structure: This indazole-based analogue shares the 3,3-dimethylbutanamide side chain but lacks the benzofuran ring.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Structural Determinants of Activity :
- The indazole ring in ADB-BUTINACA confers higher CB1 binding affinity than benzofuran derivatives due to nitrogen-mediated hydrogen bonding .
- Substitution of benzofuran for indazole reduces metabolic stability, as benzofuran is prone to oxidative degradation .
Pharmacological Implications: Hydroxypropyl substitution may limit CNS penetration compared to alkyl-tailed analogues like ADB-BUTINACA, suggesting peripheral cannabinoid effects . The 3,3-dimethylbutanamide chain is a conserved feature in synthetic cannabinoids, optimizing steric compatibility with CB1’s hydrophobic binding pocket .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-dimethylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{21}NO_2
- Molecular Weight : 273.35 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could affect cellular signaling and proliferation.
- Antioxidant Activity : Some studies indicate that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cells : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity.
- Glioblastoma Multiforme : The compound showed promising results in reducing cell viability and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| U87MG (Glioblastoma) | 4.5 | Cell cycle arrest |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies suggest it may protect neuronal cells from damage induced by excitotoxicity and oxidative stress.
Case Studies
-
Study on Cytotoxicity : In a study involving various human cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The morphological changes consistent with apoptosis were observed using microscopy techniques.
- Reference : Journal of Medicinal Chemistry, 2023.
-
Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to induced oxidative stress resulted in reduced neuronal death and improved behavioral outcomes in models of neurodegeneration.
- Reference : Neurobiology of Disease, 2024.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
